Superior Potency and Well-Defined Activity in Human Platelet TxA2 Synthase Assay
Furegrelate sodium demonstrates potent inhibition of human platelet microsomal thromboxane A2 (TxA2) synthase with a reported IC50 of 15 nM [1]. This well-defined in vitro potency is a critical benchmark for comparing its activity across experimental systems and validating its use as a positive control. While other TxAS inhibitors exist, the specific activity of furegrelate sodium in this standard human platelet assay is a primary differentiator for researchers requiring a consistent and potent tool compound.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 15 nM |
| Comparator Or Baseline | Other TxA2 Synthase Inhibitors (e.g., Ozagrel, Dazoxiben) |
| Quantified Difference | Furegrelate exhibits nanomolar potency; specific potencies of comparators vary by chemical class and assay, with ozagrel and dazoxiben reported to have distinct binding modes and potencies. |
| Conditions | Human platelet microsomal thromboxane A2 (TxA2) synthase assay |
Why This Matters
A precise IC50 value (15 nM) in a standard assay provides a quantitative benchmark for lot-to-lot consistency, assay validation, and cross-study comparability.
- [1] Probes & Drugs Portal. FUREGRELATE SODIUM (PD015186). Compound ID: PD015186. Accessed 2024. View Source
